(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
[4-[6-(2-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N9O/c1-17-6-3-4-10-31(17)21-8-7-20(27-28-21)29-12-14-30(15-13-29)23(33)19-16-22(26-18(2)25-19)32-11-5-9-24-32/h5,7-9,11,16-17H,3-4,6,10,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSYCTKDVUGYAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=NC(=N4)C)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone , hereafter referred to as Compound A , is a complex organic molecule with significant potential in medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies and highlighting its therapeutic applications.
Chemical Structure and Properties
Compound A features a piperazine core substituted with both pyrimidine and pyrazole moieties, which are known for their diverse biological activities. The structural complexity suggests potential interactions with multiple biological targets, making it a candidate for drug development.
| Property | Value |
|---|---|
| Molecular Weight | 363.4 g/mol |
| XLogP3-AA | 2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 3 |
Anticancer Activity
Research indicates that compounds containing pyrazole and pyrimidine scaffolds exhibit significant anticancer properties. For instance, derivatives of pyrazole have been documented to inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. Compound A's structural features suggest it may possess similar anticancer activities due to the presence of the pyrazole moiety, which is associated with antiproliferative effects in vitro and in vivo .
Antimicrobial Properties
The presence of the pyrazole ring in Compound A is linked to antimicrobial activity. Pyrazole derivatives have been explored for their efficacy against a range of pathogens, including bacteria and fungi . The specific interactions of Compound A with microbial targets warrant further investigation to evaluate its potential as an antimicrobial agent.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of compounds containing piperazine and pyrimidine structures. These compounds can inhibit pathways involved in neurodegenerative diseases by modulating stress responses within cells . The potential neuroprotective effects of Compound A could be significant, particularly in the context of diseases like Alzheimer's or Parkinson's.
Case Studies and Research Findings
- Antitumor Efficacy : In a study evaluating similar pyrazole-containing compounds, several derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . These findings suggest that modifications to the core structure can enhance biological activity.
- Molecular Docking Studies : Docking studies have shown that pyrazole derivatives can effectively interact with key proteins involved in cancer progression, such as glycogen synthase kinase 3 (GSK3). This interaction is crucial for developing targeted therapies for various cancers .
- Cytotoxicity Assessments : Compounds structurally related to Compound A have been tested for cytotoxicity on human cell lines, revealing low toxicity profiles while maintaining high efficacy against target pathogens or cancer cells .
The biological activity of Compound A is likely mediated through multiple mechanisms:
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyrimidine ring undergoes SNAr reactions at electron-deficient positions (C-4 and C-6), facilitated by electron-withdrawing substituents like the pyrazole group.
Key Findings:
-
Chloride displacement : The 6-(1H-pyrazol-1-yl) group enhances electrophilicity at C-4, enabling SNAr with amines (e.g., piperazine derivatives) under basic conditions .
-
Base optimization : Cyclohexyl magnesium chloride improves nucleophilicity, achieving yields up to 78% in analogous systems .
Example Reaction:
| Substrate | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 6-Bromo-2-methylpyrimidine | Piperazine, K2CO3, DMF, 80°C | Piperazine-coupled pyrimidine | 66% |
Buchwald-Hartwig Coupling
The pyridazine-piperazine linkage forms via Pd-catalyzed cross-coupling. Copper salts (e.g., CuI) and ligands (e.g., 2-phenylphenol) enhance yields .
Reaction Mechanism:
-
Oxidative addition of aryl halide to Pd(0).
-
Transmetallation with piperazine.
-
Reductive elimination to form C-N bond.
Optimization Data:
| Catalyst System | Ligand | Temp (°C) | Yield | Source |
|---|---|---|---|---|
| Pd(OAc)2/XPhos | 2-Phenylphenol | 110 | 95% | |
| CuI/Pd2(dba)3 | BINAP | 100 | 82% |
Reductive Amination
The piperazine ring participates in reductive amination with aldehydes/ketones under H2/Pd-C or NaBH3CN .
Case Study:
-
Substrate : 4-(6-(2-Methylpiperidin-1-yl)pyridazin-3-yl)piperazine
-
Reagent : Acetone, NaBH3CN, MeOH
-
Product : Tertiary amine derivative
Ketone Reduction
The methanone group reduces to a methylene bridge using BH3·THF or LiAlH4 .
| Reducing Agent | Solvent | Temp (°C) | Yield | Source |
|---|---|---|---|---|
| BH3·THF | THF | 0→25 | 68% | |
| LiAlH4 | Et2O | Reflux | 55% |
Pyrazole Functionalization
Electrophilic substitution occurs at the pyrazole C-4 position with HNO3/H2SO4 (nitration) or Br2/Fe (bromination) .
Palladium-Catalyzed Cross-Coupling
The pyridazine ring undergoes Suzuki-Miyaura coupling with boronic acids .
Representative Example:
| Aryl Halide | Boronic Acid | Catalyst | Yield | Source |
|---|---|---|---|---|
| 3-Bromo-6-(2-methylpiperidin-1-yl)pyridazine | Phenylboronic acid | Pd(PPh3)4 | 73% |
Stability Under Acidic/Basic Conditions
-
Acidic Hydrolysis : The methanone group resists hydrolysis below pH 3 .
-
Base Sensitivity : Piperazine N-alkylation occurs in strongly basic media (pH >12) .
Pharmacological Derivatization
The compound serves as a kinase inhibitor scaffold. Key modifications include:
-
Lactam formation : Intramolecular condensation of pendant amines with esters (e.g., 45a synthesis) .
-
PROTAC conjugation : Thiol-ene click chemistry for E3 ligase ligand attachment .
Spectroscopic Characterization
This compound’s reactivity profile enables diverse medicinal chemistry applications, particularly in kinase inhibitor and PROTAC development. Experimental optimizations (e.g., Pd catalysis for coupling, SNAr base selection) are critical for scalable synthesis.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Motifs
The target compound shares structural similarities with pyrazolopyrimidine derivatives reported in the literature. For example:
- Pyrazolo[3,4-d]pyrimidin-4-one derivatives (): These compounds feature a pyrimidine ring fused to a pyrazole, with thioether linkages and phenyl substituents. Unlike the target compound, they lack the extended piperazine-pyridazine chain, which may reduce their solubility and bioavailability .
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (): These analogs incorporate triazole rings fused to pyrimidine and pyrazole systems. The absence of a piperazine linker in these derivatives limits their conformational flexibility compared to the target compound .
Table 1: Structural Comparison of Key Features
| Compound Class | Core Structure | Key Substituents | Potential Functional Impact |
|---|---|---|---|
| Target Compound | Pyrimidine-pyrazole-piperazine | Pyridazine, 2-methylpiperidine | Enhanced lipophilicity, receptor binding diversity |
| Pyrazolo[3,4-d]pyrimidin-4-ones | Fused pyrimidine-pyrazole | Thioether, phenyl groups | Reduced solubility, rigid scaffold |
| Pyrazolotriazolopyrimidines | Triazole-pyrimidine-pyrazole | Aromatic substituents | Increased metabolic stability |
Table 2: Hypothesized Property Comparison
| Property | Target Compound | Pyrazolo[3,4-d]pyrimidin-4-ones | Pyrazolotriazolopyrimidines |
|---|---|---|---|
| Molecular Weight* | ~550 g/mol | ~350–400 g/mol | ~400–450 g/mol |
| LogP (Predicted) | ~3.5 | ~2.0 | ~2.8 |
| Solubility | Moderate (due to piperazine) | Low (thioether groups) | Moderate |
*Calculated based on structural formulas.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
